Cas no 170737-49-2 (tert-butyl 2-(1s,4s)-4-aminocyclohexylacetate)

tert-butyl 2-(1s,4s)-4-aminocyclohexylacetate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 2-[(1r,4r)-4-aminocyclohexyl]acetate
- tert-butyl 2-(4-aminocyclohexyl)acetate
- tert-butyl 2-[(1s,4s)-4-aminocyclohexyl]acetate
- cis-(4-Amino-cyclohexyl)-acetic acid tert-butyl ester
- tert-butyl 2-(1s,4s)-4-aminocyclohexylacetate
-
- インチ: 1S/C12H23NO2/c1-12(2,3)15-11(14)8-9-4-6-10(13)7-5-9/h9-10H,4-8,13H2,1-3H3
- InChIKey: UCTWZUVSPBCPQV-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(CC1CCC(CC1)N)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 212
- トポロジー分子極性表面積: 52.3
- 疎水性パラメータ計算基準値(XlogP): 1.6
tert-butyl 2-(1s,4s)-4-aminocyclohexylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27725411-10.0g |
tert-butyl 2-[(1s,4s)-4-aminocyclohexyl]acetate |
170737-49-2 | 95.0% | 10.0g |
$3007.0 | 2025-03-20 | |
Enamine | EN300-27725411-1g |
tert-butyl 2-[(1s,4s)-4-aminocyclohexyl]acetate |
170737-49-2 | 1g |
$699.0 | 2023-09-10 | ||
Enamine | EN300-27725411-5.0g |
tert-butyl 2-[(1s,4s)-4-aminocyclohexyl]acetate |
170737-49-2 | 95.0% | 5.0g |
$2028.0 | 2025-03-20 | |
Enamine | EN300-27725411-0.1g |
tert-butyl 2-[(1s,4s)-4-aminocyclohexyl]acetate |
170737-49-2 | 95.0% | 0.1g |
$615.0 | 2025-03-20 | |
Enamine | EN300-27725411-0.05g |
tert-butyl 2-[(1s,4s)-4-aminocyclohexyl]acetate |
170737-49-2 | 95.0% | 0.05g |
$587.0 | 2025-03-20 | |
Enamine | EN300-27725411-0.5g |
tert-butyl 2-[(1s,4s)-4-aminocyclohexyl]acetate |
170737-49-2 | 95.0% | 0.5g |
$671.0 | 2025-03-20 | |
Enamine | EN300-27725411-1.0g |
tert-butyl 2-[(1s,4s)-4-aminocyclohexyl]acetate |
170737-49-2 | 95.0% | 1.0g |
$699.0 | 2025-03-20 | |
Enamine | EN300-27725411-5g |
tert-butyl 2-[(1s,4s)-4-aminocyclohexyl]acetate |
170737-49-2 | 5g |
$2028.0 | 2023-09-10 | ||
Enamine | EN300-27725411-10g |
tert-butyl 2-[(1s,4s)-4-aminocyclohexyl]acetate |
170737-49-2 | 10g |
$3007.0 | 2023-09-10 | ||
Enamine | EN300-27725411-2.5g |
tert-butyl 2-[(1s,4s)-4-aminocyclohexyl]acetate |
170737-49-2 | 95.0% | 2.5g |
$1370.0 | 2025-03-20 |
tert-butyl 2-(1s,4s)-4-aminocyclohexylacetate 関連文献
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
tert-butyl 2-(1s,4s)-4-aminocyclohexylacetateに関する追加情報
tert-butyl 2-(1s,4s)-4-aminocyclohexylacetate: A Comprehensive Overview
The compound with CAS No. 170737-49-2, commonly referred to as tert-butyl 2-(1s,4s)-4-aminocyclohexylacetate, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The tert-butyl group attached to the molecule contributes to its stability and lipophilicity, making it a valuable intermediate in the synthesis of various bioactive compounds.
Recent studies have highlighted the role of tert-butyl 2-(1s,4s)-4-aminocyclohexylacetate in the development of novel therapeutic agents. Its stereochemistry, particularly the (1s,4s) configuration, plays a crucial role in determining its biological activity. Researchers have explored its potential as a precursor for constructing complex cyclic structures, which are essential in the design of peptide-based drugs and other bioactive molecules.
The synthesis of tert-butyl 2-(1s,4s)-4-aminocyclohexylacetate involves a multi-step process that includes nucleophilic substitution and stereochemical control. The use of chiral auxiliaries has been pivotal in achieving the desired stereochemistry during the synthesis. This approach ensures high enantiomeric excess, which is critical for applications in asymmetric catalysis and enantioselective synthesis.
In terms of applications, tert-butyl 2-(1s,4s)-4-aminocyclohexylacetate has shown promise in the field of medicinal chemistry. Its ability to act as a versatile building block has made it a valuable tool in the construction of bioactive compounds with complex architectures. For instance, it has been employed in the synthesis of peptide mimetics, which are known for their ability to modulate protein-protein interactions.
Recent advancements in computational chemistry have further enhanced our understanding of the properties of tert-butyl 2-(1s,4s)-4-aminocyclohexylacetate. Molecular modeling studies have provided insights into its conformational flexibility and interaction patterns with biological targets. These findings have paved the way for the design of more potent and selective drug candidates.
The compound's stability under various reaction conditions makes it an ideal candidate for large-scale synthesis. Its compatibility with a wide range of reagents and solvents has facilitated its use in diverse chemical transformations. Moreover, its ease of purification through chromatographic techniques ensures high-quality product recovery.
In conclusion, tert-butyl 2-(1s,4s)-4-aminocyclohexylacetate stands out as a versatile and valuable molecule in contemporary organic chemistry. Its unique properties and potential applications continue to drive research efforts aimed at harnessing its full potential in drug discovery and development.
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